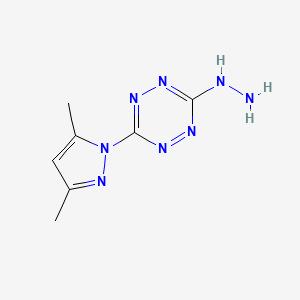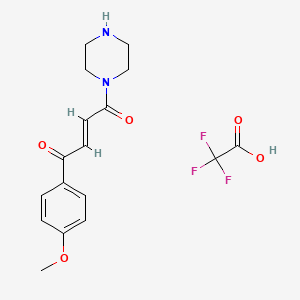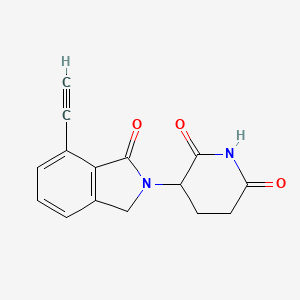
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine is a heterocyclic compound that features both pyrazole and tetrazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydrazinyl and pyrazolyl groups in its structure makes it a versatile molecule for further functionalization and derivatization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of acetylacetone with hydrazine hydrate, yielding 3,5-dimethyl-1H-pyrazole.
Formation of the tetrazine ring: The tetrazine ring can be synthesized by the reaction of hydrazine with cyanogen azide or other suitable precursors.
Coupling of the pyrazole and tetrazine rings: The final step involves the coupling of the 3,5-dimethyl-1H-pyrazole with the tetrazine derivative under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in an anhydrous solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The tetrazine ring can be reduced to form dihydrotetrazine or hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Dihydrotetrazine or hydrazine derivatives.
Substitution: Various substituted hydrazinyl derivatives.
Aplicaciones Científicas De Investigación
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: Potential use in the development of agrochemicals, such as herbicides or insecticides.
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.
Materials Science: The electronic properties of the compound can influence its behavior in materials, such as conductivity or fluorescence.
Comparación Con Compuestos Similares
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the tetrazine ring.
6-hydrazinyl-1,2,4,5-tetrazine: A tetrazine derivative with similar reactivity but lacking the pyrazole ring.
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine is unique due to the combination of both pyrazole and tetrazine rings in its structure. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler counterparts.
Propiedades
Fórmula molecular |
C7H10N8 |
|---|---|
Peso molecular |
206.21 g/mol |
Nombre IUPAC |
[6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-yl]hydrazine |
InChI |
InChI=1S/C7H10N8/c1-4-3-5(2)15(14-4)7-12-10-6(9-8)11-13-7/h3H,8H2,1-2H3,(H,9,10,11) |
Clave InChI |
DDTPYPYMLCFVJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=NN=C(N=N2)NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1-[2-(methylamino)ethyl]-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B15297086.png)
![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15297101.png)
![3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde](/img/structure/B15297110.png)
![3-[4-(2-aminoethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride](/img/structure/B15297120.png)


![ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B15297148.png)

amine hydrochloride](/img/structure/B15297156.png)
![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15297160.png)
![Tert-butyl {2-[5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B15297167.png)

![Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15297179.png)

